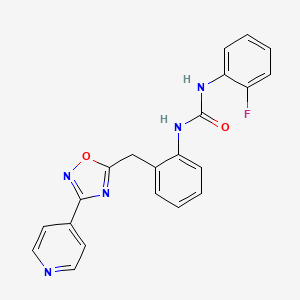

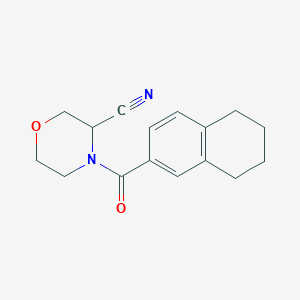

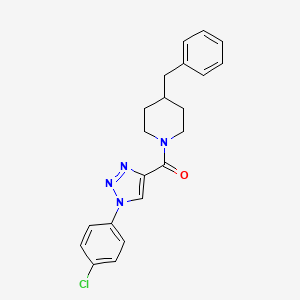

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile" is a chemical entity that appears to be related to a class of compounds that involve morpholine as a core structure and a tetrahydronaphthalene moiety. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related morpholine derivatives and their chemical properties and reactions, which can provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided literature. For instance, 5-Morpholino-1,3-oxazole-4-carbonitriles with different substituents have been synthesized, indicating that the morpholine ring can be functionalized at various positions to yield a diverse set of compounds . The synthesis often involves the use of hydrazine hydrate, which can lead to recyclization products, as seen in the formation of (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone . This suggests that the synthesis of "this compound" could potentially involve similar strategies, with appropriate modifications to introduce the tetrahydronaphthalene-2-carbonyl group.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The papers describe the synthesis of compounds where the morpholine ring is attached to various other heterocyclic systems, such as oxazole and thiopyran . The structural diversity of these compounds is further enriched by the introduction of different substituents, which can significantly affect the chemical properties and reactivity of the molecules. X-ray analysis has been used to confirm the structure of some of these complex molecules .

Chemical Reactions Analysis

The morpholine derivatives discussed in the papers undergo a variety of chemical reactions. For example, nucleophilic substitution reactions have been performed on chloro-acetylamino derivatives of morpholine-containing compounds . Additionally, cyclization reactions with hydrazine have been used to create aminoiminopyrimidine derivatives, which serve as precursors for further heterocyclic compound synthesis . These reactions highlight the reactivity of the nitrogen in the morpholine ring and the potential for creating complex fused ring systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the morpholine ring is likely to impart basicity to the molecule, as well as solubility in polar solvents. The substituents attached to the morpholine ring, such as the tetrahydronaphthalene-2-carbonyl group, would influence the compound's lipophilicity, boiling point, and melting point. The reactivity of the carbonitrile group could also be a key factor in the compound's chemical behavior, potentially allowing for further functionalization .

Applications De Recherche Scientifique

Green Chemistry and Synthesis Approaches

A notable advancement in green chemistry is demonstrated through the development of an eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene. This method utilizes an environmentally benign mortar and pestle grinding technique, emphasizing the synthesis of bioactive molecules with good compatibility. The compounds synthesized through this method were investigated for their potential applications in various fields, including computational studies for docking simulations with representative drugs, illustrating the versatility and sustainability of this synthetic route (Damera & Pagadala, 2023).

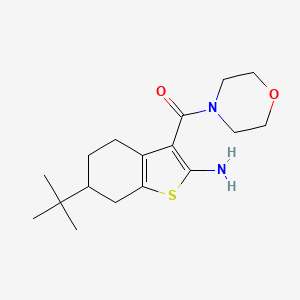

Antitumor Activity

Research into antitumor agents has led to the synthesis and evaluation of new series of compounds related to 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile. These compounds have shown promising in vitro antitumor activity against various cancer cell lines. The study indicates the potential of these compounds as selective antitumor agents, with low cytotoxicity against normal cells. Their mechanism of action, including effects on tubulin polymerization and apoptosis induction, has been detailed, offering insights into their therapeutic applications (Shaheen, El-Emam, & El-Gohary, 2020).

Chemical Sensors

The development of novel chemosensors for the selective identification of highly toxic ions is a critical area of research. Compounds derived from this compound have been engineered as effective chemosensors, exhibiting high selectivity and sensitivity for detecting specific metal ions. This research not only contributes to environmental monitoring and safety but also highlights the functional versatility of these compounds (Shally et al., 2020).

Molecular Docking and Drug Design

The synthesized compounds related to this compound have been explored for their potential in drug design, utilizing molecular docking studies. These studies aim to predict the interaction between the synthesized compounds and target proteins, providing valuable insights into the design of new therapeutic agents. Such research underscores the importance of these compounds in the early stages of drug development, enabling the identification of promising candidates for further investigation (Sharma et al., 2022).

Propriétés

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-10-15-11-20-8-7-18(15)16(19)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9,15H,1-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZSXYJGQUZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCOCC3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)